BenchChemオンラインストアへようこそ!

(R,R)-asenapine(1+)

receptor pharmacology antipsychotic profiling functional antagonism

(R,R)-Asenapine(1+) is the protonated cationic form of the (3aR,12bR) enantiomer of asenapine, a tetracyclic atypical antipsychotic belonging to the dibenzo‑oxepino pyrrole class. The marketed drug (Saphris®, Sycrest®) is formulated as the maleate salt of the trans‑racemate, containing equal proportions of (R,R)‑ and (S,S)‑asenapine.

Molecular Formula C17H17ClNO+
Molecular Weight 286.8 g/mol
Cat. No. B1263848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-asenapine(1+)
Molecular FormulaC17H17ClNO+
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC[NH+]1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
InChIInChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/p+1/t14-,15-/m0/s1
InChIKeyVSWBSWWIRNCQIJ-GJZGRUSLSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,R)-Asenapine(1+) – Active Enantiomer Reference Standard for Antipsychotic R&D and Chiral Method Development


(R,R)-Asenapine(1+) is the protonated cationic form of the (3aR,12bR) enantiomer of asenapine, a tetracyclic atypical antipsychotic belonging to the dibenzo‑oxepino pyrrole class . The marketed drug (Saphris®, Sycrest®) is formulated as the maleate salt of the trans‑racemate, containing equal proportions of (R,R)‑ and (S,S)‑asenapine [1]. Asenapine displays a multi‑receptor antagonist profile with nanomolar affinities at serotonin (5‑HT₁A, 5‑HT₁B, 5‑HT₂A, 5‑HT₂B, 5‑HT₂C, 5‑HT₅, 5‑HT₆, 5‑HT₇), dopamine (D₁–D₄), adrenergic (α₁, α₂A, α₂B, α₂C), and histamine (H₁, H₂) receptors, with negligible muscarinic receptor binding [1].

Why Racemic Asenapine or Class‑Equivalent Antipsychotics Cannot Substitute for (R,R)‑Asenapine(1+)


The marketed asenapine maleate is a trans‑racemic mixture of (R,R)‑ and (S,S)‑enantiomers [1]. Although current pharmaceutical manufacturing targets the trans‑racemate, the cis‑isomer is an unavoidable synthesis by‑product that can constitute up to ~30 % of the crude product and requires laborious isomerization‑chromatography cycles to purge [2]. Procurement of the isolated (R,R)‑asenapine(1+) reference standard ensures stereochemical identity for analytical method validation, chiral purity assessment, and receptor‑level SAR studies that cannot be performed with the racemic drug substance. Furthermore, among antipsychotics with overlapping receptor targets, asenapine is the sole agent possessing functionally relevant histamine H₂ receptor affinity and an antagonist signature at 5‑HT₆ that is absent in risperidone and at 5‑HT₁Aα₂ that is absent in olanzapine [3], rendering cross‑class pharmacological substitution invalid for mechanistic investigations.

Quantitative Differentiating Evidence for (R,R)‑Asenapine(1+) Against Closest Comparators


Receptor Binding Signature Differentiates Asenapine from Olanzapine and Risperidone at Key Therapeutically Relevant Targets

In a direct head‑to‑head comparison using cloned human receptors under identical assay conditions, asenapine exhibited functional antagonist activity (pK_B) at 5‑HT₁A (7.4) and 5‑HT₆ (8.0) receptors where olanzapine (pK_B < 5 for 5‑HT₁A and α₂) and risperidone (pK_B < 5 for 5‑HT₆) were essentially inactive [1]. Additionally, asenapine was the only agent tested that displayed measurable affinity for histamine H₂ receptors (pK_i = 8.2) [1]. Asenapine’s rank‑order binding profile (pK_i: 5‑HT₂C 10.5 > 5‑HT₂A 10.2 > 5‑HT₂B 9.8 ≈ 5‑HT₇ 9.9 > 5‑HT₆ 9.6 > D₃ 9.4 > D₄ 9.0 ≈ D₁ 8.9 ≈ D₂ 8.9 ≈ α₁ 8.9 ≈ α₂A 8.9 ≈ α₂C 8.9 ≈ H₁ 9.0 > α₂B 9.5 > 5‑HT₁A 8.6 > 5‑HT₁B 8.4 > H₂ 8.2) differs markedly from both olanzapine and risperidone [1][2].

receptor pharmacology antipsychotic profiling functional antagonism

In Vivo 5‑HT₂A Receptor Occupancy Potency Exceeds Olanzapine, Risperidone, and Clozapine

Using a validated rat in vivo [³H]M100907 binding assay that provides a translatable measure of 5‑HT₂A receptor occupancy, asenapine dose‑dependently occupied central 5‑HT₂A receptors with an ED₅₀ of 0.011 mg/kg (s.c.) [1]. In the same assay, comparator atypical antipsychotics required 4.6‑ to 106‑fold higher doses to achieve equivalent occupancy: risperidone ED₅₀ = 0.051 mg/kg, olanzapine ED₅₀ = 0.144 mg/kg, and clozapine ED₅₀ = 1.17 mg/kg [1]. The plasma exposure required for 50 % receptor occupancy was correspondingly lower for asenapine (EC₅₀ = 0.477 ng/mL vs risperidone 1.57 ng/mL and olanzapine 7.81 ng/mL), confirming that the enhanced potency is a pharmacodynamic rather than pharmacokinetic effect [1].

in vivo receptor occupancy 5-HT2A pharmacology PET translatability

Histamine H₂ Receptor Affinity Is Exclusively Observed with Asenapine Among Marketed Antipsychotics

In a systematic comparison with haloperidol, clozapine, olanzapine, risperidone, paliperidone, quetiapine, ziprasidone, and aripiprazole using cloned human receptors, asenapine was the only compound exhibiting measurable histamine H₂ receptor binding affinity (pK_i = 8.2, equivalent to a K_i of approximately 6.3 nM) [1]. All comparator antipsychotics showed negligible H₂ affinity (pK_i < 5) [1]. This unique property confers additional antagonist activity at a receptor implicated in cognitive function and neuroinflammation that is not engaged by any other clinically used antipsychotic agent.

histamine H2 receptor antipsychotic selectivity off‑target profiling

Muscarinic M₁ Receptor Sparing Contrasts Sharply with Clozapine and Olanzapine

Asenapine demonstrates negligible affinity at muscarinic M₁ receptors (K_i > 1,000 nM; relative D₂/M₁ affinity ratio < 0.01) [1]. In contrast, the comparator atypical antipsychotic clozapine displays potent M₁ binding (K_i ≈ 6–25 nM), and olanzapine exhibits moderate M₁ affinity (K_i ≈ 51 nM, D₂/M₁ ratio = 0.63) [1][2]. This difference translates clinically: asenapine is not associated with anticholinergic adverse effects such as dry mouth, constipation, and cognitive impairment that are prominent liabilities of clozapine and, to a lesser extent, olanzapine [2].

anticholinergic burden muscarinic receptor safety pharmacology

5‑HT₂C/D₂ Selectivity Ratio Distinguishes Asenapine from Olanzapine for Serotonin‑Biased Target Engagement

When receptor affinities are normalized to the dopamine D₂L receptor (the primary target for antipsychotic efficacy), asenapine exhibits a 5‑HT₂C/D₂L selectivity ratio of 36.31, indicating markedly preferential serotonin 5‑HT₂C engagement at therapeutic doses [1]. This ratio is 6.6‑fold higher than that of olanzapine (5.50) [1]. Conversely, asenapine’s H₁/D₂L ratio (1.26) is substantially lower than those of olanzapine (6.31) and clozapine (77.59), indicating relatively less histamine H₁‑mediated sedation liability at equivalent D₂ occupancy [1]. Asenapine also displays a D₂L/M₃ ratio of 0.000059 (vs. olanzapine 0.63 and clozapine 5.51), quantitatively confirming its minimal muscarinic M₃ receptor engagement [1].

5-HT2C selectivity D2 receptor atypical antipsychotic index

Stereochemical Identity Confirmed by Chiral Separation Methodology Enabling Definitive Enantiomeric Purity Assessment

The enantiomers of asenapine maleate have been baseline‑separated by cyclodextrin‑modified capillary zone electrophoresis for the first time, achieving a resolution (R_s) of 2.40 ± 0.04 using 160 mM TRIS‑acetate buffer (pH 3.5) with 7 mM β‑cyclodextrin at 20 °C [1]. The method was validated according to ICH guidelines for sensitivity, linearity, accuracy, and precision [1]. This analytical capability is critical because the marketed drug substance is a trans‑racemate, and the trans‑cis isomer equilibrium in synthesis yields approximately a 1:2 trans:cis ratio that must be corrected through repeated isomerization cycles to isolate the desired trans isomer [2]. Procurement of pure (R,R)‑asenapine(1+) therefore requires orthogonal confirmation of stereochemical identity, which this validated chiral CE method enables.

chiral separation enantiomeric purity quality control

Recommended Application Scenarios for (R,R)‑Asenapine(1+) Based on Quantitative Differentiation Evidence


Chiral Purity Reference Standard for Analytical Method Development and QC Release Testing

As validated by Szabó et al. (2016), the enantiomers of asenapine can be baseline‑separated (R_s = 2.40) using β‑cyclodextrin‑modified capillary electrophoresis [1]. (R,R)‑Asenapine(1+) serves as the essential reference standard for establishing system suitability, determining enantiomeric excess, and quantifying the (S,S)‑enantiomer and cis‑isomer impurities in racemic asenapine drug substance batches. This application is mandatory for any laboratory performing chiral purity analysis of asenapine maleate API or formulated drug products.

Receptor Pharmacology Studies Requiring Exclusion of the Inactive Enantiomer

The marketed asenapine maleate is a trans‑racemate, yet the (R,R)‑enantiomer is reported to be the primary pharmacologically active species . For definitive structure‑activity relationship (SAR) studies, receptor binding assays, and functional antagonism determinations using cloned human receptors — where Shahid et al. (2009) established the unique receptor signature differentiating asenapine from olanzapine and risperidone [2] — the isolated (R,R)‑asenapine(1+) must be used to eliminate confounding contributions from the (S,S)‑enantiomer.

In Vivo Behavioral Pharmacology Models Where 5‑HT₂A Potency and M₁ Sparing Are Critical

Asenapine’s 13‑fold greater 5‑HT₂A receptor occupancy potency compared to olanzapine (ED₅₀ 0.011 vs 0.144 mg/kg) and its negligible M₁ muscarinic affinity (K_i > 1,000 nM vs clozapine K_i ≈ 6–25 nM) make (R,R)‑asenapine(1+) the compound of choice for rodent models of cognition and sensorimotor gating where anticholinergic confounds must be avoided [3][4]. The low H₁/D₂L selectivity ratio (1.26 vs. olanzapine 6.31) further reduces sedation‑induced behavioral interference [4].

Formulation and Salt‑Form Screening Studies Utilizing the Bioactive Cationic Species

(R,R)‑Asenapine(1+) is the protonated, water‑soluble cationic form that directly corresponds to the bioactive species present under physiological conditions. This makes it the appropriate starting material for salt‑form screens (e.g., hydrochloride, citrate, maleate) and solubility optimization studies. The known limitation of asenapine maleate (solubility ~4.1 mg/mL as free base equivalent) [5] can be addressed using the (R,R)‑cation as the common intermediate, enabling direct head‑to‑head comparison of counterion effects on dissolution rate, polymorph stability, and bioavailability.

Quote Request

Request a Quote for (R,R)-asenapine(1+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.